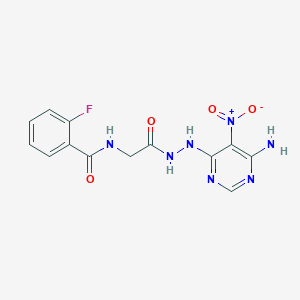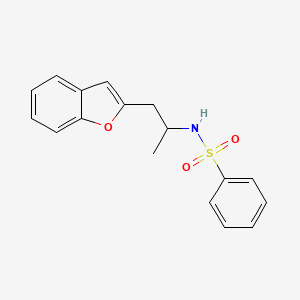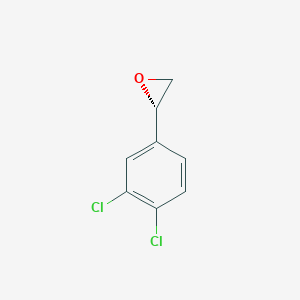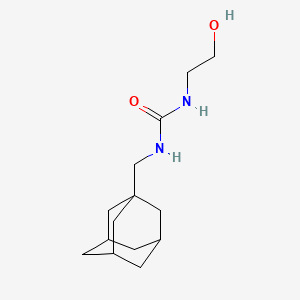
4-(Pyrrolidin-3-YL)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Pyrrolidin-3-YL)benzonitrile” is a chemical compound with the empirical formula C11H12N2 . It is a derivative of the pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a series of derivatives that have been developed as reversible inhibitors of LSD1 .
Synthesis Analysis
The synthesis of “this compound” derivatives involves the use of synthetic strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The process of modifying the pharmacokinetic profile of these compounds involves optimizing the structure of previously reported pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a benzonitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily related to its role as a scaffold in the development of reversible inhibitors of LSD1 . The compound acts as a successful scaffold-hop of the literature inhibitor GSK-690 .科学的研究の応用
Selective Androgen Receptor Modulators (SARMs) Development
- Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been explored in the development of novel selective androgen receptor modulators (SARMs). These compounds exhibit anabolic effects on muscles and the central nervous system, while having neutral effects on the prostate. Modifications of these derivatives led to compounds with ideal SARM profiles, good pharmacokinetic profiles, and acceptable toxicological profiles (Aikawa et al., 2017).
Intramolecular Charge Transfer Studies
- 4-(1H-pyrrol-1-yl)benzonitrile (PBN), a related compound, has been studied for its photochemical reaction mechanisms. It exhibits dual fluorescence in weakly polar environments, and solvent polarity significantly influences its behavior. These studies provide insights into intramolecular donor-acceptor dynamics and fluorescence properties (Bohnwagner et al., 2016).
Anticancer Activities and DNA Binding Properties
- A derivative of this compound, specifically a thiazole–pyridine anchored NNN donor and its cobalt(II) complex, demonstrated potential anticancer activity against U937 human monocytic cells. The derivative also showed DNA binding properties, providing insights into potential therapeutic applications (Bera et al., 2021).
Development of LSD1 Inhibitors
- This compound derivatives have been identified as successful inhibitors of lysine specific demethylase 1 (LSD1). This research contributes to the development of reversible inhibitors of LSD1, with potential applications in treating acute myeloid leukemia (Mould et al., 2017).
Liquid Crystalline Behavior and Photophysical Properties
- Studies on a series of luminescent this compound derivatives have revealed their potential as mesogens (molecules forming liquid crystals). These compounds exhibit interesting liquid crystalline behavior and photophysical properties, making them suitable for various optical applications (Ahipa et al., 2014).
作用機序
The mechanism of action of “4-(Pyrrolidin-3-YL)benzonitrile” derivatives is related to their role as inhibitors of LSD1 . LSD1 is a nuclear amine oxidase that plays a crucial role in histone demethylation . By inhibiting LSD1, these compounds can potentially influence gene expression and have implications in the treatment of diseases like cancer .
将来の方向性
The development of “4-(Pyrrolidin-3-YL)benzonitrile” derivatives as reversible inhibitors of LSD1 is part of ongoing efforts in drug discovery . Future research may focus on further optimizing the structure of these compounds to improve their potency and selectivity . Additionally, the exploration of other potential therapeutic applications for these compounds could be a promising direction for future research .
特性
IUPAC Name |
4-pyrrolidin-3-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-4,11,13H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNNXQXXZAYRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)
![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2813803.png)





![(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2813811.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2813818.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide](/img/structure/B2813820.png)
![1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride](/img/structure/B2813821.png)